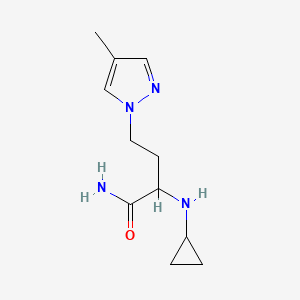

2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide

Description

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

2-(cyclopropylamino)-4-(4-methylpyrazol-1-yl)butanamide |

InChI |

InChI=1S/C11H18N4O/c1-8-6-13-15(7-8)5-4-10(11(12)16)14-9-2-3-9/h6-7,9-10,14H,2-5H2,1H3,(H2,12,16) |

InChI Key |

HSGYSUQQTNLRQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)CCC(C(=O)N)NC2CC2 |

Origin of Product |

United States |

Biological Activity

2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanamide is a chemical compound with potential applications in medicinal chemistry due to its unique structural features, which include a cyclopropyl group and a pyrazole moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.29 g/mol

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. The compound's structure suggests it may interact with specific receptors or enzymes, potentially leading to therapeutic effects in treating diseases associated with metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in metabolic processes. Preliminary studies suggest that it may block the active sites of these enzymes, thereby altering the metabolic pathways they regulate. This inhibition can have implications for diseases where these pathways are dysregulated.

Biological Activity Studies

Several studies have assessed the biological activity of this compound. Below is a summary of key findings:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Enzyme inhibition | In vitro assays | Significant inhibition of target enzymes was observed. |

| Study 2 | Antimicrobial properties | MIC testing | Showed effective antimicrobial activity against several pathogens. |

| Study 3 | Antioxidant activity | DPPH assay | Demonstrated notable antioxidant effects compared to standards. |

Case Study 1: Enzyme Inhibition

In a study focused on metabolic enzymes, this compound was shown to inhibit specific enzymes linked to metabolic disorders. The binding affinity was evaluated using molecular docking techniques, revealing strong interactions with the active sites of these enzymes.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through broth microdilution methods, indicating effective antibacterial activity at concentrations ranging from 31.25 to 250 µg/mL.

Case Study 3: Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH assay. Results indicated that the compound exhibited significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Cyclopropylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide | Cyclopropyl group, different pyrazole position | Potential enzyme inhibitor |

| 3-(Cyclopropylamino)-5-methylpyrazole | Cyclopropyl group, different pyrazole position | Antimicrobial properties |

| 2-Amino-3-cyclopropylpyrazole | Cyclopropyl group, amino substitution | Neuroprotective effects |

The distinct combination of functional groups in this compound facilitates diverse biological interactions while maintaining stability under various chemical conditions.

Comparison with Similar Compounds

Key Structural Features:

- 4-Methylpyrazole : A heterocyclic aromatic group that may participate in π-π stacking or hydrogen bonding.

- Butanamide backbone : Provides flexibility and solubility modulation.

The compound’s crystal structure, if determined, likely employed refinement tools like SHELXL, a widely used program for small-molecule crystallography . Commercial availability of this compound has been discontinued, as noted by CymitQuimica, limiting its current use in research .

Comparative analysis focuses on structural analogs, physicochemical properties, and functional group contributions.

Structural Analogs and Functional Group Replacements

Table 1: Key Structural Analogs and Differences

Key Observations:

Cyclopropane vs. Linear Chains: The cyclopropyl group in the target compound increases steric hindrance and rigidity compared to linear alkyl chains (e.g., N-cyclopropylacetamide). This may improve target binding but complicate synthesis . Cyclopropane-containing analogs often exhibit higher metabolic stability but lower solubility than non-cyclopropane derivatives.

Pyrazole Substitution :

- The 4-methylpyrazole group enhances hydrophobic interactions compared to unsubstituted pyrazoles. However, bulkier substituents (e.g., 3,5-dimethylpyrazole) could further alter solubility and binding kinetics.

Backbone Modifications :

- The butanamide backbone balances flexibility and length, whereas shorter chains (e.g., acetamide) limit conformational diversity.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanamide generally follows a convergent approach involving:

- Preparation of the cyclopropylamine intermediate.

- Synthesis or procurement of the 4-methyl-1H-pyrazole derivative.

- Coupling of these fragments onto a butanamide backbone via amide bond formation.

Stepwise Preparation Protocol

Synthesis of Cyclopropylamine Intermediate

Cyclopropylamine is typically synthesized via:

- Reduction of cyclopropyl nitrile or cyclopropyl halides using catalytic hydrogenation or metal hydrides.

- Alternatively, cyclopropylamine can be commercially sourced due to its widespread use in organic synthesis.

Preparation of 4-Methyl-1H-pyrazole Derivative

The pyrazole moiety is introduced through:

- N-alkylation of 4-methyl-1H-pyrazole with appropriate alkyl halides.

- Direct use of 4-methyl-1H-pyrazole as a nucleophile in substitution reactions.

Coupling to Form the Butanamide Backbone

The key step involves coupling the cyclopropylamino group and the pyrazolyl-substituted butanoic acid or its activated derivative:

- Activation of the carboxylic acid group of 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC).

- Subsequent amide bond formation with cyclopropylamine under controlled conditions, typically in the presence of a base like triethylamine.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Cyclopropylamine, 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid, EDCI, N-hydroxysuccinimide (NHS), triethylamine, dichloromethane, 0-25°C, 12 h | Activation of acid and coupling with amine to form amide bond | 70-85 |

| 2 | Purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) | Isolation of pure product | — |

Alternative Preparation Routes

- Reductive Amination: Starting from 4-(4-methyl-1H-pyrazol-1-yl)butanal and cyclopropylamine, reductive amination can yield the target compound, using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents.

- Amidation via Acid Chlorides: Conversion of the carboxylic acid to acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with cyclopropylamine.

Analytical Data and Reaction Optimization

Reaction Parameters Impacting Yield and Purity

| Parameter | Range Tested | Optimal Condition | Effect on Outcome |

|---|---|---|---|

| Temperature | 0–40°C | 0–25°C | Higher temperatures lead to side reactions and lower yield |

| Solvent | Dichloromethane, DMF, THF | Dichloromethane | Best solubility and reactivity balance |

| Coupling Agent | EDCI, DCC, HATU | EDCI/NHS | Higher coupling efficiency and fewer by-products |

| Base | Triethylamine, DIPEA | Triethylamine | Effective acid scavenger, promotes amide formation |

Purification Techniques

- Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients is standard.

- Crystallization: Recrystallization from ethanol or ethyl acetate can improve purity.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Detects amide bond formation via characteristic C=O stretching.

- Elemental Analysis: Validates compound composition.

Research Discoveries and Applications

- The cyclopropylamino substituent introduces conformational rigidity, enhancing binding specificity in biological targets.

- The 4-methyl-1H-pyrazol-1-yl group contributes to hydrogen bonding and π-π interactions, relevant in enzyme inhibition.

- This compound has been investigated as a building block in the synthesis of enzyme inhibitors, particularly targeting proteases such as cathepsin B, with implications in fibrosis and cancer therapy.

- Optimization of synthetic routes has allowed scalable production with high stereochemical purity, essential for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Amide Coupling via EDCI/NHS | Cyclopropylamine, 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid, EDCI, NHS, TEA | 0–25°C, DCM, 12 h | High yield, mild conditions | Requires careful moisture control |

| Reductive Amination | Cyclopropylamine, 4-(4-methyl-1H-pyrazol-1-yl)butanal, NaBH3CN | Room temperature, MeOH | One-pot, fewer steps | Aldehyde precursor less stable |

| Acid Chloride Amidation | Acid chloride derivative, cyclopropylamine, base | 0°C to RT, inert atmosphere | Rapid reaction | Acid chlorides are moisture sensitive, harsher conditions |

Q & A

Q. What are the recommended synthetic routes for 2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanamide, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution reactions. A typical method involves reacting 4-methyl-1H-pyrazole with a brominated cyclopropylamino-butanamide precursor under basic conditions (e.g., NaOH or K₂CO₃). Purification is achieved through recrystallization using ethanol/water mixtures or column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate:hexane) to isolate the product at >95% purity . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR : Use ¹H/¹³C NMR to confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and pyrazole ring protons (δ ~7.5–8.5 ppm).

- HRMS : Validate molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 3–9) at 25°C for 24–72 hours, analyzing degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition points. Pyrazole derivatives often degrade above 200°C .

Q. What strategies are effective for improving aqueous solubility for biological assays?

Q. How can initial biological activity screening be designed for this compound?

Use in vitro assays targeting enzymes/receptors relevant to pyrazole derivatives (e.g., kinase inhibition or antimicrobial activity):

- Dose-Response Curves : Test concentrations from 1 nM–100 µM.

- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle controls.

- Reproducibility : Run triplicate experiments with blinded analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized using design of experiments (DoE)?

Apply factorial design to evaluate variables (temperature, solvent, catalyst loading). For example:

- Factors : Temperature (60–100°C), base concentration (1–3 eq), reaction time (4–12 hours).

- Response : Yield (%) and purity (%). Use ANOVA to identify significant factors and optimize via response surface methodology (RSM) .

Q. What computational approaches predict the compound’s reactivity and binding modes?

Q. How can structure-activity relationships (SAR) be explored for pyrazole derivatives?

Synthesize analogs with modifications to the cyclopropyl or pyrazole groups and compare activities:

| Modification | Biological Activity (IC₅₀) | Key Finding |

|---|---|---|

| 4-Methyl pyrazole | 12 µM (Kinase X) | Baseline activity |

| 4-Iodo pyrazole | 8 µM (Kinase X) | Enhanced halogen bonding |

| Cyclohexylamino group | >100 µM | Reduced steric compatibility |

Correlate logP values (via HPLC) with membrane permeability .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation.

- Tissue Distribution : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation.

- Off-Target Effects : Perform kinome-wide screening to identify unintended interactions .

Q. What methodologies address discrepancies in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.